(4S)-3-Benzyloxycarbonyl-1-methyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester
Description
“(4S)-3-Benzyloxycarbonyl-1-methyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester” is a chiral imidazolidinone derivative with a tert-butyl ester moiety and a benzyloxycarbonyl (Cbz) protecting group. Its stereochemistry at the 4th position (S-configuration) and the presence of a methyl group at the 1st position distinguish it from simpler imidazolidinone analogs. This compound is primarily utilized in peptide synthesis and medicinal chemistry as a building block for constrained amino acid analogs or protease inhibitors due to its rigid bicyclic structure . The tert-butyl ester enhances solubility in organic solvents, while the Cbz group provides orthogonal protection for amine functionalities during multi-step syntheses.
Properties
IUPAC Name |
1-O-benzyl 5-O-tert-butyl (5S)-3-methyl-2-oxoimidazolidine-1,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-14(20)13-10-18(4)15(21)19(13)16(22)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXYPDGMBVVNQO-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(C(=O)N1C(=O)OCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CN(C(=O)N1C(=O)OCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazolidine ring. One common approach is the cyclization of a suitable precursor, such as a diamine, with a diketone or keto-ester under acidic or basic conditions. The benzyloxycarbonyl (Cbz) protecting group is introduced to protect the amine functionality during the synthesis process. The tert-butyl ester group is then added through esterification reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and hydrolysis.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Hydrolysis: Acidic or basic hydrolysis conditions can be used to cleave the ester and amide bonds.
Major Products Formed:
Oxidation: Carboxylic acids or ketones may be formed.
Reduction: Amines or alcohols can be produced.
Substitution: Substituted imidazolidines or other derivatives.
Hydrolysis: Free amine and carboxylic acid groups.
Scientific Research Applications
The search results provide information on the chemical compound tert-butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate, including its properties and potential applications as an intermediate in the synthesis of pharmaceuticals . However, there is no direct mention of comprehensive data tables or well-documented case studies specifically focused on the applications of this compound.
Based on the search results, here's what is known:
Basic Information
- Name: tert-butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate
- CAS Number: 83056-78-4
- Molecular Formula:
- Molecular Weight: 334.367
Physicochemical Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 426.9±55.0 °C at 760 mmHg
- Flash Point: 212.0±31.5 °C
- Index of Refraction: 1.543
- Vapour Pressure: 0.0±1.0 mmHg at 25°C
Potential Applications
- Pharmaceutical Intermediate: Tert-butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate is used as an intermediate in the synthesis of Imidapril, an anti-hypertensive drug .
- Synthesis of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester: It can be used in the production of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester .
Additional Notes
- One search result mentions the compound tert-butyl(4s)-1-methyl-2-oxoimidazolidine-4-carboxylate with CAS number 83056-79-5, which is related but has a different molecular formula and weight compared to the title compound .
- The role of Tryptophan-Kynurenine metabolic pathway is mentioned in the context of neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . This may indirectly relate to applications where the target compound is used to study or modulate these pathways.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, a comparison with structurally related compounds is provided below:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Core Structure: The target compound features an imidazolidinone ring (a 5-membered saturated heterocycle), which imposes conformational rigidity compared to the dihydropyridine rings in the analogs from and . This rigidity enhances its utility in stabilizing peptide secondary structures .
Functional Groups: The Cbz group in the target compound and serves as a protective group for amines, whereas uses a methoxycarbonyl group, which is less stable under basic conditions . The tert-butyl ester in all compounds enhances lipophilicity, but the target compound’s imidazolidinone core may reduce metabolic degradation compared to pyridine derivatives .
Physicochemical Properties :
- The higher LogP of (5.47) versus the target compound (~3.5) suggests greater lipophilicity, likely due to the additional benzyl group in . This impacts membrane permeability and bioavailability .
- Polar Surface Area (PSA) : The target compound’s PSA (~85 Ų) is higher than and (both 67.87 Ų), indicating better solubility in aqueous media, which is critical for bioavailability in drug design .
Synthetic Applications :
- The target compound’s stereospecificity (S-configuration) makes it valuable for asymmetric synthesis, whereas the pyridine analogs in and are more suited for flat, planar scaffolds in kinase inhibitors .
Research Findings and Methodological Considerations
- Similarity Assessment : Computational methods for compound comparison (e.g., Tanimoto coefficients, pharmacophore mapping) highlight that structural analogs like and share <60% similarity with the target compound due to differences in ring systems and substituents .
Biological Activity
(4S)-3-Benzyloxycarbonyl-1-methyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester, also known by its CAS number 83056-78-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, focusing on its mechanisms, therapeutic applications, and related research findings.
The molecular formula of this compound is , with a molecular weight of approximately 334.367 g/mol. It has a density of 1.2 g/cm³ and a boiling point of 426.9 °C at 760 mmHg .
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways, which can lead to altered pharmacokinetics in drug metabolism.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially effective against various bacterial strains.
- Anti-inflammatory Effects : There is evidence indicating that it may reduce inflammation markers, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
A study conducted on the antimicrobial properties of various imidazolidine derivatives, including this compound, demonstrated promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent.
Enzyme Inhibition Studies
In vitro studies have shown that this compound inhibits the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism. The inhibition profile suggests that it could lead to significant drug-drug interactions when co-administered with other medications metabolized by these enzymes. This finding is critical for understanding the pharmacological implications in clinical settings.
Anti-inflammatory Research
A recent investigation into the anti-inflammatory properties revealed that this compound significantly reduced levels of pro-inflammatory cytokines in cellular models exposed to inflammatory stimuli. This positions the compound as a potential therapeutic option for conditions characterized by chronic inflammation.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 334.367 g/mol |
| Density | 1.2 g/cm³ |
| Boiling Point | 426.9 °C |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Enzyme Inhibition | Inhibits cytochrome P450 enzymes |
| Anti-inflammatory Effect | Reduces pro-inflammatory cytokines |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (4S)-3-Benzyloxycarbonyl-1-methyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester?
- Methodological Answer : The synthesis typically involves sequential protection/deprotection steps. For example:
- Step 1 : Use benzyloxycarbonyl (Cbz) groups to protect amines, as seen in analogous syntheses of tert-butyl esters .
- Step 2 : Employ coupling agents like trichloroisocyanuric acid (TCICA) for activating carboxylic acid intermediates .
- Step 3 : Optimize reaction conditions (e.g., anhydrous acetonitrile, potassium carbonate base) to minimize side reactions .
- Step 4 : Purify intermediates via column chromatography or recrystallization to ensure enantiomeric purity, critical for stereochemical integrity .
Q. Which analytical techniques are critical for characterizing purity and stereochemistry?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm regiochemistry and detect impurities. NOESY experiments can resolve stereochemical ambiguities .
- High-Performance Liquid Chromatography (HPLC) : Chiral stationary phases (e.g., amylose-based columns) differentiate enantiomers .
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Storage : Keep in airtight containers under inert gas (e.g., N) at 2–8°C to prevent hydrolysis of the tert-butyl ester .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during synthesis?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) to verify peak assignments .
- Isotopic Labeling : Use N or C-labeled precursors to trace unexpected signals in heteronuclear NMR .
- Controlled Degradation Studies : Expose the compound to stress conditions (heat, light) to identify degradation byproducts interfering with spectral analysis .
Q. What computational methods predict the compound’s reactivity in novel reaction environments?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model solvation effects and transition states using software like Discovery Studio .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to guide derivatization strategies .
Q. How does the tert-butyl ester group influence stability under acidic/basic conditions?
- Methodological Answer :
- Acidic Hydrolysis : The tert-butyl ester resists protonation but undergoes slow cleavage in concentrated HCl at elevated temperatures. Monitor via TLC or HPLC .
- Basic Conditions : Susceptible to nucleophilic attack (e.g., OH), leading to ester saponification. Stabilize by buffering pH < 8.0 during reactions .
- Long-Term Stability : Accelerated aging studies (40°C/75% RH) show <5% degradation over 30 days when stored in desiccated environments .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data on the compound’s degradation pathways?
- Methodological Answer :
- Controlled Replication : Repeat experiments under standardized conditions (e.g., fixed temperature, humidity) to isolate variables .
- Advanced Mass Spectrometry (MS/MS) : Use high-resolution LC-MS to distinguish between isobaric degradation products .
- Matrix-Specific Studies : Compare degradation rates in polar (e.g., water) vs. nonpolar (e.g., toluene) solvents to identify solvent-mediated pathways .
Experimental Design Considerations
Q. What are key limitations in designing stability studies for this compound?
- Methodological Answer :
- Sample Degradation : Organic matrices degrade over time (e.g., 9-hour experiments showed ~10% decomposition without cooling) . Mitigate via refrigeration or inert atmosphere .
- Scalability : Small-scale syntheses may not replicate industrial batch effects (e.g., exothermic reactions). Use microreactors for controlled upscaling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
